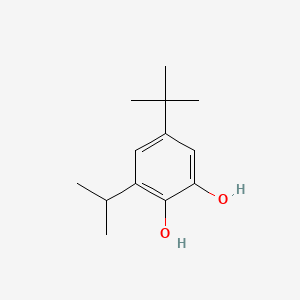

3-Isopropyl,5-tert-butylpyrocatechol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3-propan-2-ylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZBQTMIPJSXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)C(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Isopropyl,5 Tert Butylpyrocatechol

Strategic Alkylation Approaches for Pyrocatechol (B87986) Ring Functionalization

The primary route to 3-Isopropyl,5-tert-butylpyrocatechol involves the electrophilic substitution of the electron-rich pyrocatechol ring, a classic example of a Friedel-Crafts alkylation. The hydroxyl groups of pyrocatechol are activating, ortho- and para-directing. However, the simultaneous presence of two different alkylating agents would likely lead to a complex mixture of products. Therefore, a strategic, stepwise approach is necessary to achieve the desired 3,5-substitution pattern.

Regioselective Introduction of Isopropyl and tert-Butyl Moieties

A plausible and controllable synthetic route to this compound involves a two-step sequential Friedel-Crafts alkylation. The order of introduction of the isopropyl and tert-butyl groups is critical for achieving the desired regioselectivity.

Step 1: Tert-butylation of Pyrocatechol

The initial step would likely involve the mono-alkylation of pyrocatechol with a tert-butylating agent. The bulky tert-butyl group will preferentially add at the less sterically hindered 4-position, yielding 4-tert-butylpyrocatechol. This preference is driven by the steric hindrance imposed by the adjacent hydroxyl groups. Common tert-butylating agents include tert-butyl alcohol, tert-butyl chloride, or isobutylene. cerritos.edumt.com

Step 2: Isopropylation of 4-tert-butylpyrocatechol

The subsequent isopropylation of 4-tert-butylpyrocatechol would then be directed by the existing substituents. The hydroxyl groups will direct the incoming isopropyl group to the available ortho and para positions. In this case, the positions ortho to the hydroxyl groups are the 3- and 5-positions. The 5-position is sterically less hindered than the 3-position, which is flanked by a hydroxyl group and the bulky tert-butyl group. However, electronic effects can also play a significant role. The precise reaction conditions would need to be carefully controlled to favor the formation of the desired 3-isopropyl-5-tert-butylpyrocatechol isomer over other possibilities.

An alternative, though likely less regioselective, approach would be the initial isopropylation of pyrocatechol to form 4-isopropylpyrocatechol, followed by tert-butylation. The bulky tert-butyl group would then be introduced, with the potential for substitution at the 3- or 5-position.

Catalyst Systems for Directed Alkylation in Catechol Synthesis

The choice of catalyst is paramount in controlling the rate and regioselectivity of Friedel-Crafts alkylation. mt.com Both homogeneous and heterogeneous acid catalysts are employed for the alkylation of phenols and catechols.

Homogeneous Catalysts:

Traditional Brønsted acids like sulfuric acid and phosphoric acid, as well as Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are effective catalysts for these reactions. mt.compleiades.online For the tert-butylation of pyrocatechol, sulfuric acid in a benzene (B151609) solvent has been shown to produce 3,5-di-tert-butylbenzene-1,2-diol in good yield, suggesting its utility in promoting alkylation at the desired positions. pleiades.online

Heterogeneous Catalysts:

Solid acid catalysts offer significant advantages in terms of separation, recyclability, and reduced environmental impact. Zeolites, such as Zr-containing Beta zeolites, have demonstrated effectiveness in the selective alkylation of phenols. nih.gov These catalysts possess both Brønsted and Lewis acid sites, which can influence the reaction pathway and product distribution. For the alkylation of catechol with tert-butyl alcohol, tungstated zirconia (WOₓ/ZrO₂) has been reported as a highly efficient catalyst, leading predominantly to 4-tert-butylcatechol (B165716). researchgate.net The properties of these solid acids, including pore size and acid site density, can be tailored to enhance the selectivity for the desired disubstituted product.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, AlCl₃, FeCl₃ | High activity | Difficult to separate from product, corrosive, potential for waste generation |

| Heterogeneous | Zeolites, WOₓ/ZrO₂ | Easily separable and recyclable, tunable properties | Can be less active than homogeneous catalysts |

One-Pot Synthetic Pathways and Efficiency Assessments

While a stepwise approach offers better control over regioselectivity, a one-pot synthesis, where all reactants are combined in a single reaction vessel, is highly desirable from an efficiency standpoint. nih.gov A hypothetical one-pot synthesis of this compound would involve the simultaneous introduction of pyrocatechol, an isopropylating agent (e.g., isopropanol (B130326) or 2-chloropropane), and a tert-butylating agent (e.g., tert-butanol or tert-butyl chloride) in the presence of a suitable catalyst.

However, achieving high selectivity in such a reaction would be challenging due to the competitive alkylation reactions and the potential for the formation of a mixture of mono- and di-alkylated isomers, including 3,5-di-isopropylpyrocatechol and 3,5-di-tert-butylpyrocatechol. pleiades.online The success of a one-pot synthesis would heavily rely on a sophisticated catalyst system capable of differentiating between the two alkylating agents and directing them to the specific 3 and 5 positions.

The efficiency of both stepwise and one-pot syntheses can be evaluated using various metrics, such as:

Yield: The amount of desired product obtained relative to the theoretical maximum.

Selectivity: The ratio of the desired product to all other products formed.

Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product.

Green Chemistry Principles in the Synthesis of this compound Precursors

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com In the context of synthesizing precursors for this compound, several green chemistry principles can be applied:

Use of Safer Solvents and Reagents: Replacing hazardous solvents like benzene with greener alternatives, or performing the reaction under solvent-free conditions, is a key consideration. greenchemistry.school The use of alcohols as alkylating agents is generally preferred over alkyl halides as the only byproduct is water.

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric amounts. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, minimizing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts is a fundamental principle of green chemistry.

The synthesis of catechol itself can be made greener by utilizing bio-based feedstocks. For instance, catechol can be synthesized from guaiacol, a derivative of lignin, which is a renewable biomass resource.

Purification and Isolation Techniques for High-Purity this compound in Academic Synthesis

The final step in any synthesis is the purification and isolation of the target compound in high purity. The reaction mixture from the synthesis of this compound is expected to contain the desired product along with unreacted starting materials, mono-alkylated intermediates (4-tert-butylpyrocatechol and 4-isopropylpyrocatechol), and other isomeric dialkylated products.

Column Chromatography:

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. column-chromatography.comyoutube.com For the purification of this compound, a silica gel column would likely be employed as the stationary phase. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, would be used as the mobile phase. The different components of the reaction mixture will travel through the column at different rates depending on their polarity, allowing for their separation and collection as distinct fractions. Less polar compounds will elute first, followed by more polar compounds.

Crystallization:

Crystallization is an effective method for purifying solid organic compounds. miracosta.edu After initial purification by column chromatography, the fractions containing this compound can be combined, and the solvent evaporated. The resulting crude solid can then be recrystallized from a suitable solvent or solvent mixture. The principle of crystallization relies on the lower solubility of the desired compound in a particular solvent at a lower temperature compared to impurities. As the solution cools, the pure compound will crystallize out, leaving the impurities dissolved in the mother liquor.

The purity of the final product can be assessed using techniques such as:

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and purity of the isolated compound.

| Technique | Principle | Application in Purifying this compound |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of the desired product from isomers and unreacted starting materials. |

| Crystallization | Differential solubility | Final purification of the solid product to achieve high purity. |

Detailed Spectroscopic and Advanced Structural Elucidation of 3 Isopropyl,5 Tert Butylpyrocatechol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomeric Purity

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure and conformational behavior of 3-Isopropyl,5-tert-butylpyrocatechol in solution. It confirms the substitution pattern and reveals dynamic processes such as hindered rotation.

The presence of bulky isopropyl and tert-butyl groups on the pyrocatechol (B87986) ring introduces significant steric hindrance, which can restrict the free rotation of the isopropyl group around its C-C bond. This restricted rotation is often slow on the NMR timescale at certain temperatures. unibas.itrsc.org As a result, the two methyl groups of the isopropyl substituent are no longer chemically equivalent; they exist in different magnetic environments and are considered diastereotopic. masterorganicchemistry.com This non-equivalence leads to distinct signals in the ¹H NMR spectrum for each methyl group, providing direct evidence of the hindered rotation. rsc.orgmasterorganicchemistry.com Similarly, the methine proton of the isopropyl group is coupled to two non-equivalent methyl groups, resulting in a more complex multiplet than a simple septet. The observation of separate signals for these protons is a key indicator of the molecule's conformational rigidity in solution. masterorganicchemistry.com

Interactive Table 1: Representative ¹H NMR Data for this compound

This table presents expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the compound in a typical deuterated solvent like CDCl₃. Values are illustrative of a molecule with hindered rotation.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic H (at C4) | 6.85 | d | J = 2.1 | Coupled to H at C6 |

| Aromatic H (at C6) | 6.70 | d | J = 2.1 | Coupled to H at C4 |

| -OH (at C1) | 5.10 | s | - | Broad signal, position is solvent dependent |

| -OH (at C2) | 4.95 | s | - | Broad signal, position is solvent dependent |

| Isopropyl -CH | 3.15 | septet | J = 6.9 | Methine proton |

| tert-Butyl -CH₃ | 1.42 | s | - | 9 equivalent protons |

| Isopropyl -CH₃ (a) | 1.25 | d | J = 6.9 | Diastereotopic methyl group 1 |

| Isopropyl -CH₃ (b) | 1.23 | d | J = 6.9 | Diastereotopic methyl group 2 |

To unequivocally confirm the substitution pattern and resolve any spectral overlap, advanced 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would show a correlation between the aromatic protons at the C4 and C6 positions, confirming their ortho-relationship on the ring. It would also confirm the coupling between the isopropyl methine proton and its two diastereotopic methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is used to assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for confirming the substitution pattern by showing correlations between the tert-butyl protons and the C4, C5, and C6 carbons, and between the isopropyl protons and the C2, C3, and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for conformational analysis as it identifies protons that are close in space, regardless of whether they are bonded. nih.govmdpi.com A NOESY spectrum would show a cross-peak between the isopropyl methine proton and the aromatic proton at the C4 position, confirming the 3-isopropyl arrangement. Similarly, a correlation between the tert-butyl protons and the aromatic protons at C4 and C6 would confirm the 5-tert-butyl position.

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular forces. nih.gov

The two hydroxyl groups of the pyrocatechol moiety are potent hydrogen bond donors and acceptors. mdpi.com In the crystalline state, these groups are expected to form extensive intermolecular hydrogen bonds (O-H···O). researchgate.netmdpi.com These interactions are the primary driving force for the assembly of molecules into a stable crystal lattice. mdpi.com The hydrogen bonds can link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netnih.gov The specific arrangement, known as the crystal packing, is influenced by the steric demands of the bulky alkyl substituents, which will orient themselves to minimize unfavorable steric clashes while maximizing the stability gained from hydrogen bonding and other van der Waals forces. mdpi.com

Interactive Table 2: Representative Crystallographic and Hydrogen Bond Data

This table shows typical data that would be obtained from a single-crystal X-ray diffraction analysis. The values are representative of similar phenolic compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | ~13.0 |

| Unit Cell b (Å) | ~12.8 |

| Unit Cell c (Å) | ~11.9 |

| Angle β (°) | ~115.7 |

| Volume (ų) | ~1790 |

| Z (Molecules/unit cell) | 4 |

| H-Bond Donor | O1-H1 |

| H-Bond Acceptor | O2' (from adjacent molecule) |

| H···A Distance (Å) | ~1.8 - 2.0 |

| D-H···A Angle (°) | ~160 - 175 |

X-ray analysis reveals the lowest-energy conformation of the molecule in the solid state. The torsional angles between the catechol ring and the isopropyl and tert-butyl substituents are defined. It is expected that the substituents will adopt a staggered conformation relative to the aromatic ring to alleviate steric strain. The orientation of the hydroxyl groups will be dictated by the hydrogen bonding network, which is a dominant stabilizing interaction in the crystal. mdpi.com The solid-state structure provides a static picture that complements the dynamic information obtained from solution-state NMR studies.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation behavior, which provides further structural corroboration. nih.gov

The molecular formula of the compound is C₁₃H₂₀O₂, giving it a precise molecular weight of 208.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 208.

The fragmentation pattern is highly characteristic and is dominated by cleavages related to the stable alkyl substituents. Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for compounds containing tert-butyl or isopropyl groups. The loss of a methyl group from the molecular ion results in a prominent peak at m/z 193. This fragment benefits from the formation of a stable secondary or tertiary carbocation.

Loss of a propyl radical (•C₃H₇): Cleavage of the isopropyl group can also occur, leading to a fragment at m/z 165.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the hydroxyl groups are possible.

Analysis of these characteristic fragments allows for the confident identification of the compound and differentiation from its isomers. nih.govnist.gov

Interactive Table 3: Expected Mass Spectrometry Fragmentation Data

This table lists the expected mass-to-charge ratios (m/z) and the corresponding ionic fragments for this compound under electron ionization.

| m/z | Ion/Fragment | Description |

| 208 | [C₁₃H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 165 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 151 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification and Environmental Sensing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. For this compound, these methods provide a detailed fingerprint of its molecular structure, revealing the characteristic vibrations of the hydroxyl, isopropyl, tert-butyl, and aromatic moieties. Furthermore, the unique spectral signatures afforded by vibrational spectroscopy open avenues for the potential application of this compound in environmental sensing.

Infrared (IR) Spectroscopy

The IR spectrum is particularly sensitive to polar functional groups, making it an excellent method for identifying the hydroxyl (-OH) groups of the catechol moiety. The presence of two adjacent hydroxyl groups leads to both free and hydrogen-bonded O-H stretching vibrations, which can be observed in the spectrum.

A representative IR spectrum can be extrapolated from data on analogous compounds, such as 3,5-di-tert-butylcatechol (B55391), and the characteristic frequencies of isopropyl and tert-butyl groups. The key vibrational modes are detailed in the table below.

| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Description |

| O-H Stretch (Free) | 3550 - 3500 | Sharp band corresponding to the non-hydrogen-bonded hydroxyl group. |

| O-H Stretch (H-bonded) | 3500 - 3200 | Broad band due to intramolecular hydrogen bonding between the two hydroxyl groups. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the isopropyl and tert-butyl groups. |

| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| C-O Stretch (Phenolic) | 1260 - 1180 | Stretching of the C-O bond of the phenolic hydroxyl groups. |

| O-H Bend (In-plane) | 1410 - 1310 | In-plane bending of the hydroxyl groups. |

| C-H Bend (Aliphatic) | 1465 - 1365 | Bending vibrations of the C-H bonds in the isopropyl and tert-butyl groups. |

| Aromatic Ring Bending | 900 - 675 | Out-of-plane bending of the C-H bonds on the aromatic ring, indicative of the substitution pattern. |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic ring and the carbon skeletons of the alkyl substituents in this compound.

While a specific Raman spectrum for this compound is not documented in readily accessible literature, the expected characteristic bands can be predicted based on the analysis of similar compounds and functional groups.

| Vibrational Mode | **Approximate Frequency (cm⁻¹) ** | Description |

| C-H Stretch (Aromatic) | 3070 - 3050 | Symmetric stretching of the aromatic C-H bonds. |

| C-H Stretch (Aliphatic) | 2980 - 2900 | Strong bands corresponding to the symmetric and asymmetric C-H stretching of the methyl groups in the isopropyl and tert-butyl substituents. |

| Aromatic Ring Breathing | ~1000 | A symmetric vibration of the entire benzene ring, often a strong and sharp peak in the Raman spectrum. |

| C-C Stretch (Alkyl) | 950 - 800 | Stretching vibrations of the carbon-carbon bonds within the isopropyl and tert-butyl groups. |

| Ring Deformation | 800 - 600 | Vibrations associated with the deformation of the benzene ring. |

Environmental Sensing Applications

Vibrational spectroscopy techniques, due to their high specificity and sensitivity, are increasingly being explored for environmental monitoring. researchgate.netchemicalbook.comnih.gov Phenolic compounds, including catechols, are of environmental concern due to their potential toxicity and persistence. The distinct vibrational spectra of molecules like this compound could be leveraged for their detection and quantification in environmental matrices such as water. nih.gov

The strong and characteristic O-H and C-O stretching bands in the IR spectrum, as well as the prominent ring breathing and C-H stretching modes in the Raman spectrum, can serve as spectral markers for the presence of this compound. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could potentially be employed to enhance the signal of trace amounts of this compound, allowing for highly sensitive detection. While direct studies on the use of this specific catechol for environmental sensing are limited, the foundational principles of vibrational spectroscopy and existing research on related phenolic pollutants suggest a promising avenue for future applications.

Mechanistic Investigations of 3 Isopropyl,5 Tert Butylpyrocatechol Reactivity

Redox Chemistry and Electron Transfer Pathways

The redox behavior of 3-isopropyl,5-tert-butylpyrocatechol is central to its chemical reactivity, primarily involving the transfer of electrons from the catechol moiety. The presence of two hydroxyl groups on the aromatic ring makes it an effective electron donor. The electron-donating nature of the isopropyl and tert-butyl substituents further influences these properties, modulating the ease of oxidation and the stability of the resulting species. researchgate.net Studies on analogous substituted catechols show that electron-donating groups reduce the ionization energy and O-H bond dissociation enthalpy (BDE), facilitating electron and hydrogen atom transfer processes. researchgate.net

Electrochemical Studies of Oxidation Potentials and Quinone Formation

Electrochemical methods, such as cyclic voltammetry, are instrumental in quantifying the redox properties of substituted catechols. The oxidation of catechols is a cornerstone of their chemistry, typically proceeding via a two-proton, two-electron process to yield the corresponding ortho-quinone.

Studies on the closely related compound, 3,5-di-tert-butylcatechol (B55391), provide significant insight into this process. The electrochemical oxidation of 3,5-di-tert-butylcatechol in ethanol/water mixtures is characterized by a quasi-reversible, two-electron process. researchgate.net This transformation corresponds to the conversion of the catechol to its respective o-benzoquinone, which is stable under these conditions as indicated by a peak current ratio (IpC1/IpA1) of nearly one. researchgate.net The initial oxidation product, 3,5-di-tert-butyl-1,2-benzoquinone, can then participate in further interactions. researchgate.netiaea.org

In some cases, the electrochemically generated o-quinone can react with the parent catechol still present in the solution. For example, the oxidation of 3,5-di-tert-butylcatechol at a carbon electrode can lead to the formation of a stable ortho-benzoquinhydrone derivative through noncovalent, hydrogen-bonding interactions between the quinone and the catechol. researchgate.netiaea.org This highlights a pathway where the initial oxidation product is not inert but can engage in subsequent chemical equilibria. Enzymatic oxidation, for instance by tyrosinase, also converts substituted catechols like 4-tert-butylcatechol (B165716) into highly reactive quinones. nih.govresearchgate.net

Table 1: Electrochemical Process for Substituted Catechols Data inferred from studies on analogous compounds.

| Reactant | Process | Product | Mechanism |

| 3,5-di-tert-butylcatechol | Electrochemical Oxidation | 3,5-di-tert-butyl-1,2-benzoquinone | Quasi-reversible, two-electron transfer researchgate.net |

| 4-tert-butylcatechol | Enzymatic Oxidation (Tyrosinase) | 4-tert-butyl-o-quinone | Oxidation nih.govresearchgate.net |

Radical Intermediates and Spin-Trapping Experiments

The oxidation of catechols does not always proceed in a single two-electron step. Stepwise one-electron transfers can occur, leading to the formation of semiquinone radical anions as key intermediates. The presence of electron-donating alkyl groups on the catechol ring can stabilize these radical species. Studies on various substituted catechols confirm that oxidation can proceed through pathways involving semiquinone radicals en route to the final quinone products. acs.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is the primary technique for detecting and characterizing such paramagnetic radical intermediates. researchgate.net In many cases, the semiquinone radicals are short-lived. The spin-trapping technique is therefore employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by ESR. researchgate.net For instance, during the catalytic oxidation of 3,5-di-tert-butylcatechol by certain metal complexes, the formation of a metal-semiquinonate intermediate species has been identified, confirming the involvement of radical pathways. researchgate.net

Proton Transfer Dynamics and Acid-Base Equilibria in Diverse Media

The acidity of the phenolic hydroxyl groups is a fundamental property of catechols, dictating their behavior in protic media and their ability to act as proton donors. The acid-base equilibria of this compound are significantly influenced by its substitution pattern.

Spectrophotometric Determination of pKa Values

Influence of Bulky Alkyl Substituents on Acidity

The acidity of phenols is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity by stabilizing the resulting phenoxide anion, while electron-donating groups decrease acidity by destabilizing it. quora.com

The isopropyl and tert-butyl groups on the this compound ring are both classified as electron-donating groups through an inductive effect (+I). quora.com Furthermore, the tert-butyl group can exert a hyperconjugation effect, which also donates electron density into the ring. stackexchange.com This increased electron density on the aromatic ring destabilizes the negative charge of the phenoxide anion formed upon deprotonation. Consequently, the presence of these bulky alkyl substituents makes this compound a weaker acid compared to unsubstituted catechol. researchgate.netquora.com Studies on para-alkyl-substituted phenols show that hyperconjugation is a major factor in determining acidity, with acidity decreasing as the potential for hyperconjugation increases. stackexchange.com

Table 2: Influence of Substituent Effects on Catechol Acidity General trends observed for phenolic compounds.

| Substituent Type | Electronic Effect | Effect on Phenoxide Anion | Impact on Acidity |

| Electron-Donating (e.g., -CH(CH₃)₂, -C(CH₃)₃) | Inductive (+I), Hyperconjugation | Destabilization | Decreases (Higher pKa) quora.comstackexchange.com |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Inductive (-I), Resonance (-M) | Stabilization | Increases (Lower pKa) quora.com |

Reaction Mechanisms in Organic Transformations Involving this compound as a Reactant or Intermediate

The unique structure of this compound allows it to participate in a variety of organic transformations, acting either as a primary reactant or as a transient intermediate. Its reactivity is dominated by the chemistry of the catechol moiety, which can be oxidized to a reactive o-quinone.

This o-quinone is a powerful electrophile and can react with various nucleophiles. For example, studies on the oxidation of 4-tert-butylcatechol by tyrosinase show that the resulting quinone readily reacts with biological nucleophiles like cysteine and glutathione (B108866) to form stable adducts. nih.govresearchgate.net This reaction pathway is significant as it demonstrates how the oxidation of a substituted catechol can lead to covalent modification of other molecules.

In the context of catalysis, substituted catechols like 3,5-di-tert-butylcatechol serve as model substrates for studying the activity of catechol oxidase mimics. For instance, mononuclear manganese complexes have been shown to catalytically oxidize 3,5-di-tert-butylcatechol to its corresponding quinone, with the reaction exhibiting saturation kinetics. nih.gov Similarly, organocatalysts have been developed that facilitate the oxidation of 3,5-di-tert-butylcatechol by molecular oxygen, where a one-electron transfer from the phenolate (B1203915) to dioxygen is proposed as the rate-determining step. rsc.org The compound can also be oxidized by superoxide (B77818) (KO₂). nih.gov

Furthermore, the electrochemically generated quinone from 3,5-di-tert-butylcatechol can act as an intermediate in the synthesis of more complex molecules, such as benzoxazole (B165842) derivatives, through a sequence of electron transfer and chemical reaction steps (ECCE mechanism). researchgate.net

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The catechol nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the positions of substitution are directed by the powerful activating and ortho-, para-directing hydroxyl groups, as well as the existing alkyl substituents. Conversely, nucleophilic aromatic substitution is generally difficult on such an electron-rich ring unless it is activated by strong electron-withdrawing groups.

Electrophilic Aromatic Substitution:

The two hydroxyl groups of the pyrocatechol (B87986) ring are strong activating groups, donating electron density to the aromatic ring through resonance. This enhanced nucleophilicity makes the ring highly reactive towards electrophiles. The isopropyl group at the 3-position and the tert-butyl group at the 5-position are both electron-donating alkyl groups through inductive effects, further activating the ring.

The directing effects of the substituents must be considered to predict the regioselectivity of electrophilic substitution. The hydroxyl groups are ortho-, para-directors. In this compound, the positions ortho and para to the hydroxyl groups are C4, C6, and C5 (already substituted). The C4 position is ortho to the C3-hydroxyl and meta to the C2-hydroxyl, while the C6 position is ortho to the C2-hydroxyl and meta to the C3-hydroxyl.

Considering the combined directing effects, electrophilic attack is most likely to occur at the C4 and C6 positions. The steric hindrance imposed by the bulky tert-butyl group at C5 and the isopropyl group at C3 will also play a crucial role in determining the final product distribution. Attack at the C6 position might be sterically more favorable than at the C4 position, which is flanked by the isopropyl group.

It is important to note that direct electrophilic substitution on highly activated phenols and catechols can sometimes be challenging to control and may lead to over-reaction or oxidative decomposition. libretexts.org Therefore, reaction conditions must be carefully optimized.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally unfavorable. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. The electron-donating nature of the hydroxyl and alkyl groups in this compound deactivates the ring for this type of reaction.

For a nucleophilic substitution to occur, it would likely proceed through a different mechanism, such as one involving the formation of a benzyne (B1209423) intermediate under harsh conditions (e.g., reaction with a very strong base). However, such reactions are less common for this class of compounds under standard laboratory conditions.

Oxidative Coupling Reactions and Polymerization Pathways

The oxidation of catechols is a facile process that leads to the formation of highly reactive ortho-quinones. These quinones can then undergo a variety of subsequent reactions, including oxidative coupling and polymerization.

The oxidation of this compound would yield 3-isopropyl,5-tert-butyl-1,2-benzoquinone. This transformation can be achieved using a variety of oxidizing agents, including molecular oxygen, often catalyzed by metal complexes. researchgate.netresearchgate.net

Once formed, the 3-isopropyl,5-tert-butyl-1,2-benzoquinone is a potent electrophile and can react with nucleophiles. In the context of oxidative coupling, the nucleophile can be another molecule of the parent catechol. This reaction would lead to the formation of dimeric and subsequently oligomeric and polymeric structures. The steric hindrance from the isopropyl and tert-butyl groups would likely influence the regioselectivity of the coupling, favoring the formation of less sterically congested linkages.

The polymerization of catechols can proceed through various pathways. One common mechanism involves the initial oxidation to the o-quinone, followed by a Michael-type addition of a catechol molecule. Subsequent oxidation and addition steps lead to the growth of the polymer chain. The presence of bulky alkyl substituents in this compound could potentially hinder the polymerization process, leading to lower molecular weight polymers or favoring the formation of cyclic oligomers.

The table below summarizes the expected reactivity in oxidative coupling based on studies of similar sterically hindered catechols.

| Reactant | Oxidizing Agent | Expected Products |

| 3,5-di-tert-butylcatechol | O2 / Metal Catalyst | 3,5-di-tert-butyl-1,2-benzoquinone, Dimeric and Oligomeric products |

| This compound | O2 / Metal Catalyst | 3-isopropyl,5-tert-butyl-1,2-benzoquinone, Dimeric and Oligomeric products |

Solvent Effects on Reactivity and Conformational Preferences

The solvent can play a profound role in the reactivity and conformational preferences of catechol derivatives. A key feature of the catechol structure is the potential for an intramolecular hydrogen bond between the two adjacent hydroxyl groups.

In non-polar, aprotic solvents, the intramolecular hydrogen bond is generally favored, leading to a more planar and rigid conformation. This conformation can influence the reactivity of the molecule by affecting the accessibility of the hydroxyl groups and the electron distribution in the aromatic ring.

In polar, protic solvents such as water or alcohols, the solvent molecules can form intermolecular hydrogen bonds with the catechol's hydroxyl groups. These intermolecular interactions can be strong enough to disrupt the intramolecular hydrogen bond, leading to a more flexible conformation where the hydroxyl groups are oriented away from each other. This change in conformation can expose the hydroxyl groups and potentially alter the reactivity in processes like oxidative coupling.

The choice of solvent can therefore be used to modulate the conformational equilibrium of this compound, which in turn can influence the rates and outcomes of its reactions. For instance, a solvent that disrupts the intramolecular hydrogen bond might facilitate reactions that require the participation of both hydroxyl groups independently.

The following table illustrates the general effect of solvent polarity on the conformational preference of catechols.

| Solvent Type | Intramolecular H-Bond | Predominant Conformation | Expected Effect on Reactivity |

| Non-polar, Aprotic | Favored | Planar, rigid | May hinder reactions requiring free OH groups |

| Polar, Protic | Disrupted | Flexible, non-planar | May facilitate reactions by increasing OH accessibility |

| Polar, Aprotic | Partially Disrupted | Intermediate | Reactivity will depend on the specific solvent-solute interactions |

Coordination Chemistry and Ligand Properties of 3 Isopropyl,5 Tert Butylpyrocatechol

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with catecholate ligands typically involves the reaction of a metal precursor with the protonated catechol in the presence of a base. The characterization of these complexes relies on a suite of analytical techniques to determine their structure, composition, and properties. While extensive research often utilizes the closely related 3,5-di-tert-butylcatechol (B55391) due to its commercial availability, the principles of chelation and the impact of steric hindrance are directly comparable. rsc.orgnih.gov

3-Isopropyl,5-tert-butylpyrocatechol acts as a bidentate ligand, coordinating to metal centers through the oxygen atoms of its two hydroxyl groups after deprotonation. This chelation forms a stable five-membered ring with the metal ion. Studies on similar catecholate ligands with transition metals like chromium(III) and vanadium(III) demonstrate the formation of well-defined coordination complexes. rsc.org

The synthesis of such complexes often results in pseudo-octahedral geometries, especially for d³ ions like chromium(III). rsc.org Characterization methods are crucial for confirming the structure and coordination. X-ray crystallography provides definitive information on the molecular structure, revealing bond lengths and angles within the coordination sphere. rsc.org For instance, in related chromium complexes, the metal atom can be found in a six-coordinate, quasi-octahedral environment. rsc.org

Steric effects, arising from the spatial arrangement of atoms, are a critical factor in the chemistry of this ligand. wikipedia.org The bulky tert-butyl and isopropyl groups on the catechol ring create significant steric hindrance. numberanalytics.com This steric bulk influences the coordination geometry, stability, and reactivity of the resulting metal complexes. wikipedia.orgnumberanalytics.com

The repulsive interactions between the bulky substituents can distort the coordination geometry around the metal center from its ideal form. numberanalytics.com For example, a complex that might otherwise adopt a perfect octahedral geometry could be forced into a distorted arrangement. rsc.org This steric crowding can also affect bond lengths and angles within the complex. numberanalytics.com Furthermore, steric hindrance can enhance the stability of a complex by protecting the metal center from attack by other molecules or preventing undesirable side reactions. wikipedia.org In some cases, steric interactions are intentionally used to control the coordination number, preventing the formation of certain species and favoring others. nih.gov

Electronic Structure and Redox States of Metal-Catecholate Complexes

The electronic properties of complexes containing this compound are particularly rich, largely due to the redox-active nature of the catecholate ligand framework.

Catecholate ligands are classic examples of "non-innocent" ligands. nih.govmdpi.com A non-innocent ligand is one where the oxidation state of the ligand in a metal complex cannot be easily and unambiguously assigned. nih.govmdpi.com The this compound ligand can exist in three different, accessible oxidation states:

Pyrocatecholate (cat²⁻): The fully reduced, dianionic form.

Semiquinonate (sq⁻): A one-electron oxidized, radical monoanionic form.

Quinone (q⁰): The two-electron oxidized, neutral form.

This redox activity means that electron transfer can occur not only at the metal center but also on the ligand itself. mdpi.com Consequently, for a given metal-ligand complex, multiple resonance structures can be drawn, making it difficult to assign a formal oxidation state to either the metal or the ligand. For example, a complex could be described as containing a high-valent metal and a catecholate(2-) (B1240426) ligand or a lower-valent metal and a semiquinonate(1-) ligand. This phenomenon, where both the metal and the ligand participate in redox processes, is a form of metal-ligand cooperation. nih.gov

| Ligand Form | Charge | Oxidation State | Description |

| Pyrocatecholate | 2- | Fully Reduced | Dianionic |

| Semiquinonate | 1- | Intermediate | Radical Anion |

| Quinone | 0 | Fully Oxidized | Neutral |

Spectroscopic techniques are indispensable for probing the electronic structure of these redox-active complexes.

UV-Vis Spectroscopy: The electronic spectra of metal-catecholate complexes provide significant insight into the oxidation state of the ligand. rsc.org The spectra often display intense, low-energy electronic transitions. These are typically not the d-d transitions seen in simple coordination compounds but are rather ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands. rsc.org The energy and intensity of these bands are highly sensitive to the oxidation level of the catecholate ligand, allowing for the differentiation between catecholate, semiquinonate, and quinone forms.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes with unpaired electrons (paramagnetic species). rsc.org Since the semiquinonate form of the ligand is a radical with an unpaired electron, EPR spectroscopy is highly effective in its detection. The technique can confirm the presence of the radical and provide information about its electronic environment. It is also used to study complexes with paramagnetic metal centers, where the interaction between the metal's and the ligand's unpaired electrons can give rise to complex but informative spectra.

| Technique | Information Provided | Application to Catecholate Complexes |

| UV-Vis Spectroscopy | Electronic transitions, charge-transfer bands | Differentiating between catecholate, semiquinonate, and quinone oxidation states. rsc.orgrsc.org |

| EPR Spectroscopy | Detection of unpaired electrons (radicals, paramagnetic metals) | Identifying the semiquinonate radical form and studying magnetic interactions between the ligand and metal center. rsc.org |

| X-ray Crystallography | Molecular structure, bond lengths, bond angles | Determining coordination geometry and observing structural changes related to ligand oxidation state. rsc.org |

| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups | Monitoring the C-O and C-C bond vibrations, which are sensitive to the ligand's redox level. rsc.org |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecular components assembled through non-covalent interactions. nih.govmdpi.com Self-assembly is a key process in this field, where molecules spontaneously organize into ordered, functional structures. nih.gov

The structure of this compound makes it a potentially valuable building block for supramolecular chemistry. The catechol unit provides a strong binding site for metal ions, which can act as nodes or connectors in a larger assembly. The bulky and hydrophobic isopropyl and tert-butyl groups can direct the self-assembly process through van der Waals forces and solvophobic effects. These groups can influence the packing of molecules, leading to the formation of discrete supermolecules or extended networks. mdpi.com By carefully designing systems that merge different self-assembly motifs, it is possible to create new and complex hierarchical structures. researchgate.netrsc.org For instance, molecules like this could be incorporated into larger assemblies like vesicles or micelles, where the catechol portion could be used to bind specific targets or catalyze reactions within the confined space of the self-assembled structure. nih.gov

Computational and Theoretical Investigations of 3 Isopropyl,5 Tert Butylpyrocatechol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for its favorable balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules. researchgate.netkbhgroup.in DFT calculations on substituted catechols, such as 3-isopropyl,5-tert-butylpyrocatechol, can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to its chemical properties. acs.orgtandfonline.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netreddit.com

A small HOMO-LUMO gap generally implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In substituted catechols, the nature of the substituents significantly influences the FMO energies. Both the isopropyl and tert-butyl groups are electron-donating alkyl groups. These substituents tend to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted catechol. This effect enhances the molecule's ability to donate electrons, suggesting increased reactivity towards electrophiles and oxidizing agents. rsc.org DFT studies on related di-tert-butyl-substituted catechols confirm that the electronic structure is sensitive to the substitution pattern. acs.org

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps for Phenolic Compounds (Note: These are representative values based on typical DFT calculations to illustrate trends and are not specific experimental values for this compound.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Phenol (B47542) | -6.0 | 1.5 | 7.5 | Moderate |

| Catechol | -5.7 | 1.3 | 7.0 | Higher |

| Alkyl-Substituted Catechol | -5.4 | 1.3 | 6.7 | Highest |

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the charge distribution within a molecule. ucla.edu It is generated by calculating the electrostatic potential on the surface of the molecule, typically represented by a specific isodensity value of the electron density. researchgate.net The ESP map uses a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor), while green represents neutral areas. ucalgary.caresearchgate.net

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of a molecule are described by its conformational landscape. Conformational analysis involves identifying stable molecular structures (conformers or isomers) and determining the energy barriers that separate them. lumenlearning.comacs.org For this compound, the key conformational variables are the orientations of the two hydroxyl groups and the isopropyl substituent.

The relative orientation of the two adjacent hydroxyl groups is the most significant factor in the conformational isomerism of catechols. Microwave spectroscopy studies on unsubstituted catechol have shown that the most stable conformer in the gas phase is a planar structure stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. mdpi.com A second, "open" conformer, where the hydrogen bond is broken, exists at a higher energy.

For this compound, a similar preference for the intramolecularly hydrogen-bonded conformer is expected, particularly in non-polar environments. However, the bulky substituents can introduce steric strain that may alter the relative stabilities and the barriers to interconversion. The rotation of the isopropyl group also introduces different rotational isomers (rotamers). The interconversion between these conformers involves rotation around the C-O and C-C single bonds. The energy barriers for these rotations, particularly the barrier to break the intramolecular hydrogen bond, define the molecule's flexibility and the accessibility of different conformational states at a given temperature. mdpi.com Quantum chemical calculations are essential for mapping these potential energy surfaces and identifying the transition states that connect the stable isomers. nih.gov

Table 2: Illustrative Relative Energies for Catechol Conformers (Note: These values are based on general findings for catechol to illustrate the energetic difference between the H-bonded and non-H-bonded forms.)

| Conformer | Intramolecular H-Bond | Relative Energy (kcal/mol) | Stability in Gas Phase |

| Closed | Yes | 0.0 | Most Stable |

| Open | No | ~2-4 | Less Stable |

A delicate balance between stabilizing and destabilizing non-covalent interactions governs the preferred conformation of this compound.

Intramolecular Hydrogen Bonding: The primary stabilizing interaction is the hydrogen bond between the two vicinal hydroxyl groups (O-H···O). This interaction locks the two hydroxyl groups into a coplanar arrangement with a portion of the benzene (B151609) ring, forming a quasi-five-membered ring. researchgate.netmdpi.com This hydrogen bond significantly lowers the energy of the "closed" conformer. researchgate.net

Steric Repulsion: The bulky tert-butyl and isopropyl groups introduce significant steric hindrance. mdpi.comacs.org There is potential for steric clash between the isopropyl group at position 3 and the adjacent hydroxyl group at position 2. Similarly, the tert-butyl group at position 5 can interact with the hydrogen at position 6 and the hydroxyl group at position 1. This steric repulsion can lead to geometric distortions, such as slight out-of-plane twisting of the substituents or the aromatic ring, to relieve the strain. rsc.org The energetic penalty of these steric interactions can influence the rotational barrier of the isopropyl group and may slightly destabilize the planar, hydrogen-bonded conformation compared to a less-substituted catechol. mdpi.com

The final, lowest-energy geometry of the molecule is a compromise between maximizing the favorable hydrogen-bonding interaction and minimizing the unfavorable steric repulsion from the bulky alkyl groups.

Molecular Dynamics Simulations for Solution Behavior and Ligand-Substrate Interactions

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solution or when interacting with other molecules like biological substrates. nih.govresearchgate.net

MD simulations of this compound would model the molecule's movement and interactions within a solvent box, typically filled with water molecules. In polar, protic solvents like water, the intramolecular hydrogen bond of catechol is often disrupted. cnr.it The molecule may adopt an "open" conformation to maximize the formation of stronger, intermolecular hydrogen bonds with the surrounding water molecules. The hydrophobic isopropyl and tert-butyl groups would influence the local water structure, creating a distinct solvation shell.

In the context of ligand-substrate interactions, such as binding to an enzyme active site, MD simulations can provide crucial insights. nih.govnih.gov The catechol moiety is known to be a key feature for binding in many biological systems, often acting as a metal-chelating agent or forming specific hydrogen bonds with amino acid residues. nih.govnih.gov MD simulations could model how this compound docks into a receptor pocket. The simulations would show the hydroxyl groups forming directional hydrogen bonds, while the large, hydrophobic alkyl groups would likely fit into corresponding hydrophobic pockets, contributing to binding affinity through van der Waals interactions. These bulky groups would also impose significant steric constraints, influencing the possible binding orientations and potentially enhancing selectivity for specific protein targets. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Information not available in the searched sources.

Structure Reactivity and Structure Function Relationship Studies of Alkyl Substituted Pyrocatechols

Systematic Variation of Alkyl Substituents on the Pyrocatechol (B87986) Core

The reactivity of the pyrocatechol core is significantly influenced by the nature and position of its alkyl substituents. By systematically varying these groups, a deeper understanding of their impact on the molecule's properties can be achieved. The introduction of alkyl groups, such as isopropyl and tert-butyl, which are both electron-donating, increases the electron density of the aromatic ring. This, in turn, enhances its susceptibility to electrophilic attack. acs.org

However, the position of these substituents is crucial. In the case of 3-isopropyl,5-tert-butylpyrocatechol, the alkyl groups are situated at the 3 and 5 positions. This substitution pattern directs further electrophilic substitution to specific sites on the ring, primarily the 4 and 6 positions, due to the ortho and para directing nature of the hydroxyl and alkyl groups.

While direct synthesis routes for this compound are not extensively documented in publicly available literature, its preparation can be inferred from established methods for synthesizing other alkylated catechols. google.comgoogle.comresearchgate.net A plausible approach would involve the Friedel-Crafts alkylation of catechol, first with a tert-butylating agent and subsequently with an isopropylating agent, or vice versa. The choice of catalyst and reaction conditions would be critical to control the regioselectivity and avoid the formation of undesired isomers. google.com

Correlation of Steric Bulk and Electronic Effects with Observed Reactivity

The interplay between steric hindrance and electronic effects is a key determinant of the reactivity of this compound. Both the isopropyl and tert-butyl groups exert a positive inductive effect (+I), donating electron density to the pyrocatechol ring. This electronic donation activates the ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted catechol. researchgate.net

The steric bulk of these substituents, however, introduces significant spatial hindrance around the hydroxyl groups and the adjacent ring positions. acs.org The tert-butyl group, in particular, is sterically more demanding than the isopropyl group. This steric congestion can impede the approach of reactants, thereby slowing down reaction rates, a phenomenon known as steric shielding.

A critical aspect of the reactivity of catechols is their oxidation to quinones. In the case of this compound, the presence of bulky alkyl groups influences the ease of this oxidation. While the electron-donating nature of the alkyl groups would favor oxidation, the steric hindrance around the hydroxyl groups could modulate the interaction with oxidizing agents.

Comparative Analysis with Other Sterically Hindered Catechols (e.g., 3,5-Di-tert-butylcatechol)

A comparative analysis with the well-studied 3,5-di-tert-butylcatechol (B55391) offers valuable insights into the role of the alkyl substituents. researchgate.netnih.govrsc.orgacs.org 3,5-Di-tert-butylcatechol is frequently used as a model substrate in studies of catecholase mimics and oxidation reactions. researchgate.netnih.govresearchgate.net

Reactivity in Oxidation:

Both this compound and 3,5-di-tert-butylcatechol are expected to undergo oxidation to their corresponding o-quinones. The general reaction is as follows:

Substituted Catechol + [O] → Substituted o-Quinone + H₂O

The rate of this oxidation is influenced by the electronic and steric nature of the substituents. Given that both isopropyl and tert-butyl groups are electron-donating, they both activate the ring towards oxidation. However, the slightly lower steric bulk of the isopropyl group in this compound compared to a second tert-butyl group in 3,5-di-tert-butylcatechol might lead to subtle differences in their oxidation kinetics. It is plausible that the former might react slightly faster in certain oxidation reactions due to reduced steric hindrance at one side of the ring.

| Feature | This compound (Predicted) | 3,5-Di-tert-butylcatechol |

| Electron Donation | Strong (+I effect from both groups) | Strong (+I effect from both groups) |

| Steric Hindrance | High, but asymmetric | Very high and symmetric |

| Oxidation Product | 3-Isopropyl,5-tert-butyl-o-benzoquinone | 3,5-Di-tert-butyl-o-benzoquinone |

This table is based on theoretical predictions and data from analogous compounds.

Spectroscopic data for 3,5-di-tert-butylcatechol is well-established and can serve as a benchmark for predicting the spectral characteristics of this compound. chemicalbook.comnih.govsigmaaldrich.com For instance, the ¹H NMR spectrum of 3,5-di-tert-butylcatechol shows characteristic signals for the tert-butyl protons and the aromatic protons. Similarly, the IR spectrum displays prominent O-H stretching frequencies. For this compound, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the isopropyl group (a doublet and a septet).

Insights into General Principles Governing Reactivity in Substituted Aromatic Diols

The study of this compound and its analogs contributes to the broader understanding of reactivity in substituted aromatic diols, such as dihydroxybenzenes. nih.govpearson.comresearchgate.netwikipedia.org

Key Principles:

Substituent Effects: Electron-donating groups generally activate the aromatic ring towards electrophilic substitution and oxidation, while electron-withdrawing groups have the opposite effect. researchgate.net

Steric Hindrance: Bulky substituents can hinder the approach of reagents, thereby reducing reaction rates. This effect can sometimes override electronic effects.

Position of Substitution: The relative positions of the hydroxyl groups and other substituents determine the orientation of incoming electrophiles and the stability of reaction intermediates. pearson.com

Oxidation to Quinones: The ease of oxidation of dihydroxybenzenes to quinones is a key aspect of their chemistry. The substitution pattern significantly affects the redox potential and the stability of the resulting quinone. nih.gov

The balance between these electronic and steric factors is what fine-tunes the reactivity of each specific substituted aromatic diol, making them a versatile class of compounds in organic chemistry.

Future Research Directions and Unexplored Avenues for 3 Isopropyl,5 Tert Butylpyrocatechol

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The primary avenue for synthesizing alkylated phenols and catechols is the Friedel-Crafts alkylation reaction. nih.govcerritos.edu Future research into producing 3-Isopropyl,5-tert-butylpyrocatechol would logically begin here, presenting a significant challenge in regioselectivity.

A plausible, yet unproven, pathway involves the sequential alkylation of pyrocatechol (B87986). This could be approached by first introducing either the isopropyl or tert-butyl group, followed by the second alkylation. Key variables to investigate would include the choice of alkylating agent (e.g., isopropanol (B130326) and tert-butanol, or their corresponding halides), the catalyst (typically a Lewis acid like AlCl₃ or a solid acid catalyst like a zeolite), and reaction conditions such as temperature and solvent. edubirdie.comresearchgate.net A significant hurdle is controlling the position of substitution, as the hydroxyl groups direct incoming electrophiles to the positions ortho and para to them (positions 3 and 4). Achieving the 3,5-disubstituted pattern is non-trivial and would require overcoming the strong directing effects of the hydroxyl groups.

Future studies could focus on:

Catalyst Screening: Investigating a range of Lewis and Brønsted acid catalysts to optimize the yield of the desired 3,5-isomer over other possibilities (e.g., 3,4-, 3,6-, or 4,5-isomers). rsc.org

Protecting Group Strategies: Temporarily protecting one of the hydroxyl groups could alter the electronic nature of the ring, thereby guiding the alkylation steps with greater precision before a final deprotection step.

One-Pot Syntheses: Developing a one-pot reaction where catechol is successively alkylated with both isopropyl and tert-butylating agents would be a significant step towards an efficient process, though controlling the stoichiometry and preventing polyalkylation would be critical. cerritos.edu

Research into these synthetic challenges is essential for producing the compound in sufficient quantity and purity for further study.

Exploration of New Catalytic Applications in Organic Transformations

Substituted catechols are highly valuable as ligands in coordination chemistry. The two adjacent hydroxyl groups can chelate to a metal center, and the substituents on the aromatic ring can precisely tune the metal's electronic properties and steric environment. The well-studied compound 3,5-di-tert-butylcatechol (B55391), for instance, is readily oxidized to its corresponding quinone, and its metal complexes are studied for their catalytic activity, particularly in oxidation reactions mimicking catecholase enzymes. researchgate.net

Future research could position this compound as a novel ligand precursor. The asymmetry of its substitution (isopropyl vs. tert-butyl) is a key feature. This asymmetry could:

Create a unique steric pocket around a coordinated metal ion, potentially leading to novel selectivity in catalytic reactions.

Fine-tune the redox potential of the metal-ligand complex, making it suitable for specific oxidative or reductive transformations.

An important research avenue would be the synthesis of transition metal complexes (e.g., with copper, manganese, or iron) of this compound and testing their efficacy as catalysts in reactions such as:

Biomimetic Oxidation: Investigating their ability to catalyze the oxidation of substrates in a manner similar to catecholase or phenoxazinone synthase enzymes. researchgate.net

Asymmetric Catalysis: The inherent chirality of a properly designed complex could be explored for inducing enantioselectivity in organic reactions.

Advanced Materials Science Applications: Polymerization Control or Functional Materials

Many substituted phenolic compounds are utilized as antioxidants and polymerization inhibitors due to their ability to act as radical scavengers. 4-tert-Butylcatechol (B165716) (TBC) is a widely used industrial polymerization inhibitor for reactive monomers like butadiene, styrene, and vinyl acetate, preventing premature polymerization during transport and storage. wikipedia.orgsigmaaldrich.com

It is highly probable that this compound would also function as an effective radical scavenger. Future research in materials science could focus on:

Inhibitor Efficiency: Quantitatively evaluating its performance as a polymerization inhibitor and comparing its effectiveness against industrial standards like TBC. The different alkyl substituents may influence its solubility in various monomers and its radical-trapping efficiency.

Antioxidant for Polymers: Exploring its use as an antioxidant additive in plastics and synthetic rubbers to prevent degradation from heat, light, and oxidative stress.

Functional Monomer Development: Chemically modifying the catechol to incorporate a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety). This would allow it to be covalently incorporated into a polymer chain, creating a functional material with built-in antioxidant properties, which could reduce the problem of additive leaching over time.

Deeper Theoretical Understanding of Complex Reaction Manifolds

Computational chemistry provides powerful tools for understanding the fundamental properties and reactivity of molecules. Theoretical methods like Density Functional Theory (DFT) have been applied to other substituted catechols to study their electronic structure, pKa values, and reaction mechanisms. uky.eduacs.orgresearchgate.net

A significant area for future research is the application of these computational methods to this compound. Such studies could provide a deep, predictive understanding of its behavior without the immediate need for extensive experimentation. Key research questions to be addressed theoretically include:

Electronic and Structural Properties: Calculating bond lengths, bond angles, and partial atomic charges to understand how the asymmetric alkyl groups influence the catechol ring.

Thermodynamic Parameters: Predicting key values such as bond dissociation energies of the O-H bonds, which are critical to its function as an antioxidant, and its pKa values, which govern its behavior in aqueous solutions. acs.org

Reaction Pathways: Modeling the reaction coordinates for its oxidation to the corresponding o-quinone, identifying transition states, and calculating activation energies. This would provide insight into its stability and redox properties.

Comparative Analysis: Comparing its computed properties to those of symmetric analogues like 3,5-di-tert-butylcatechol and 3,5-di-isopropylcatechol to isolate the electronic and steric effects of each alkyl group.

Design and Synthesis of Derivatives for Specific Ligand Design or Chemical Sensing

Beyond its direct use, this compound can serve as a versatile platform for synthesizing a new generation of derivative compounds with tailored functionalities.

Ligand Design: The catechol moiety can be elaborated into more complex multidentate ligands. For example, by reacting it with other chelating groups, new ligands could be synthesized for applications in f-block element separation or the creation of more sophisticated catalytic systems.

Chemical Sensing: The redox-active nature of the catechol/o-quinone system is a prime candidate for chemical sensor development. A derivative could be designed where a specific binding event (e.g., to a metal ion or another analyte) perturbs the electronic properties of the ring. This change could be detected electrochemically (as a shift in redox potential) or optically (as a change in color or fluorescence), forming the basis of a chemical sensor. Research in this area would involve synthesizing derivatives with specific receptor sites and studying their response to various analytes.

Q & A

Q. Advanced Research Focus

- Electronic effects : Electron-withdrawing groups (e.g., Cl in tetrachlorocatechol) enhance thermodynamic stability via charge delocalization, as shown in amidoboronate-catechol exchange studies .

- Steric effects : Bulky substituents (e.g., isopropyl, tert-butyl) may hinder coordination with metal ions (e.g., Fe³⁺) by reducing accessibility to hydroxyl groups. Compare UV-Vis and EPR spectra of derivatives to assess steric interference .

Methodological Note : Use competitive ligand exchange experiments (e.g., adding tetrachlorocatechol) to evaluate substituent-driven stability trends .

What experimental approaches can elucidate the adsorption mechanisms of this compound onto modified nanomaterials?

Q. Advanced Research Focus

- Isotherm modeling : Fit adsorption data to Langmuir (monolayer) or Freundlich (heterogeneous surface) models. For Fe₃O₄/SDS, Langmuir fits best (R² > 0.99), suggesting chemisorption dominates .

- Thermodynamic analysis : Calculate ΔG° (spontaneity), ΔH° (endothermicity), and ΔS° (entropy changes) via van’t Hoff plots. For pyrocatechol, ΔH° ≈ 28 kJ/mol indicates physisorption .

- Spectroscopic validation : Use FT-IR to identify binding sites (e.g., hydroxyl-Fe³⁺ interactions) and XRD to monitor adsorbent structural stability .

Methodological Note : Conduct multi-cycle adsorption-desorption tests to assess reusability (e.g., <4% efficiency drop after 3 cycles) .

How can researchers address discrepancies in reaction kinetics observed in autocatalytic systems involving pyrocatechol derivatives?

Q. Advanced Research Focus

- Variable concentration studies : Pyrocatechol exhibits dual autocatalytic pathways; systematically vary initial concentrations (e.g., 10⁻⁴–10⁻² M) to identify rate-limiting steps and intermediate dependencies .

- Kinetic modeling : Apply pseudo-first-order (PFO) or pseudo-second-order (PSO) models. For adsorption, PSO better fits pyrocatechol kinetics (R² > 0.98) .

- In-situ monitoring : Use UV-Vis or ECL to track real-time intermediate formation (e.g., o-semiquinones) and validate proposed mechanisms .

Methodological Note : Reconcile contradictory data by comparing results across pH conditions and catalytic additives (e.g., S₂O₃²⁻ stabilizes intermediates in Fe³⁺ systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.